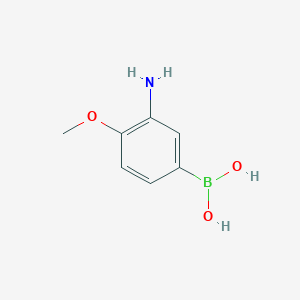

(3-Amino-4-methoxyphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Amino-4-methoxyphenyl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an amino group, a methoxy group, and a boronic acid moiety attached to a benzene ring, making it a valuable reagent in various chemical transformations.

Mécanisme D'action

Target of Action

The primary target of (3-Amino-4-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s stability and readiness for preparation suggest that it may have favorable bioavailability in the context of chemical reactions .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds through the SM coupling reaction . This results in the creation of new organic compounds, contributing to the diversity and complexity of organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-methoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another method involves the use of palladium-catalyzed borylation of aryl halides under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base, typically potassium carbonate, in an aqueous or organic solvent .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Amino-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogenated compounds and bases like sodium hydroxide.

Major Products

Oxidation: Phenols.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Applications De Recherche Scientifique

(3-Amino-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

Industry: Utilized in the production of advanced materials and polymers.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Methoxyphenyl)boronic acid: Similar structure but lacks the amino group.

(3-Methoxyphenyl)boronic acid: Similar structure but lacks the amino group.

(4,4’-Dimethoxytriphenylamine)boronic acid: Contains additional aromatic rings and methoxy groups.

Uniqueness

(3-Amino-4-methoxyphenyl)boronic acid is unique due to the presence of both amino and methoxy groups, which provide additional sites for chemical modification and enhance its reactivity in various organic transformations .

Activité Biologique

(3-Amino-4-methoxyphenyl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound has the chemical formula C7H10BNO3 and features a boronic acid functional group attached to a phenyl ring substituted with an amino and a methoxy group. The presence of these substituents enhances its reactivity and biological activity, particularly in targeting enzymes and receptors.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with nucleophilic sites in proteins, such as hydroxyl groups in serine or threonine residues. This property allows it to act as an inhibitor for various enzymes, including proteases and kinases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. It has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, research indicates that compounds with similar structures exhibit significant inhibition against CLK1 (CDC2-like kinase 1), which is crucial for cell cycle regulation .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Target Kinase | IC50 (nM) | Cancer Type |

|---|---|---|---|

| This compound | CLK1 | 200 | Renal cancer |

| HSD1400 | CLK1 | 50 | Leukemia |

| Ixazomib | Proteasome | 10 | Multiple myeloma |

Antibacterial Properties

Boronic acids have also shown promise in combating antibiotic resistance. They can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This suggests that this compound could be useful in developing new antibacterial therapies .

Table 2: Antibacterial Activity of Boronic Acid Compounds

| Compound | Target Enzyme | Activity | Bacterial Strain |

|---|---|---|---|

| This compound | β-lactamase | Inhibition | MRSA |

| Vaborbactam | β-lactamase | Inhibition | E. coli |

Case Studies

- Inhibition of CLK1 : A study demonstrated that this compound derivatives effectively inhibited CLK1 activity in renal cancer cell lines, leading to reduced cell proliferation and induced apoptosis . The mechanism involved DNA damage response pathways, highlighting the potential for these compounds in targeted cancer therapies.

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of boronic acids against resistant bacterial strains. The study found that derivatives similar to this compound exhibited potent activity against strains like MRSA, suggesting their utility as adjuncts in antibiotic therapy .

Propriétés

IUPAC Name |

(3-amino-4-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYCMNKKHXJWLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628572 |

Source

|

| Record name | (3-Amino-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879893-98-8 |

Source

|

| Record name | (3-Amino-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.